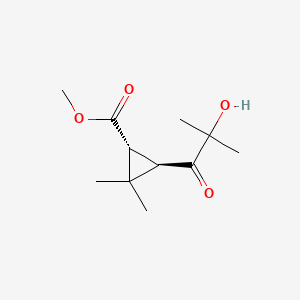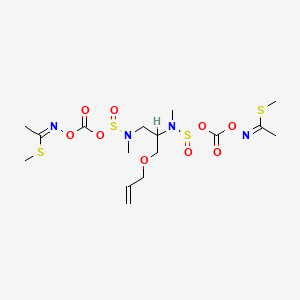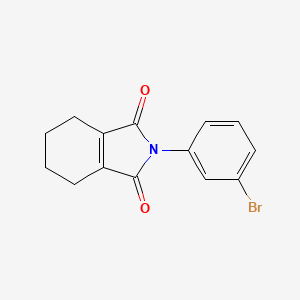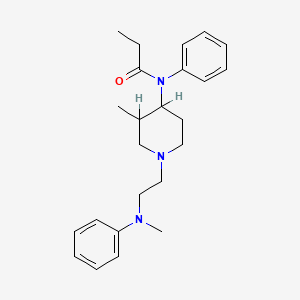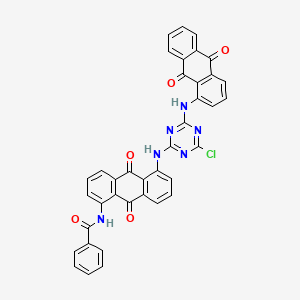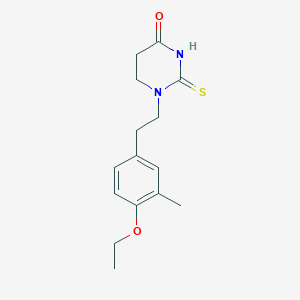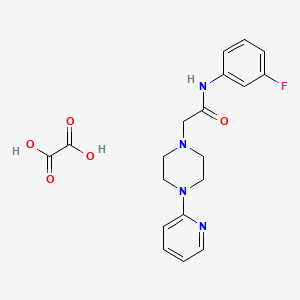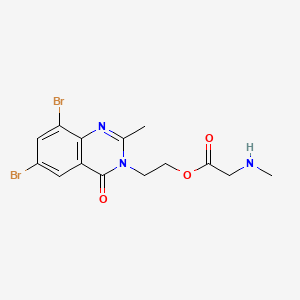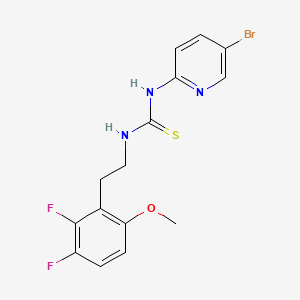
2,3-Dihydro-5-oxo-N-2-pyridinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-5-oxo-N-2-pyridinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the thiazolo[3,2-a]pyrimidine family, which is known for its diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5-oxo-N-2-pyridinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve refluxing in solvents such as p-xylene or ethanol, with the presence of a base like sodium ethoxide to facilitate the cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and yield improvement. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-5-oxo-N-2-pyridinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
Applications De Recherche Scientifique
2,3-Dihydro-5-oxo-N-2-pyridinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-5-oxo-N-2-pyridinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including anti-inflammatory and antitumor activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Substituted Thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities.
Thiazolone[3,2-a]pyrimidine Derivatives: These derivatives have shown potential as RNase H inhibitors for HIV therapy, highlighting their unique pharmacological properties.
Uniqueness
2,3-Dihydro-5-oxo-N-2-pyridinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other thiazolo[3,2-a]pyrimidine derivatives.
Propriétés
Numéro CAS |
93501-46-3 |
|---|---|
Formule moléculaire |
C12H10N4O2S |
Poids moléculaire |
274.30 g/mol |
Nom IUPAC |
5-oxo-N-pyridin-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C12H10N4O2S/c17-10(15-9-3-1-2-4-13-9)8-7-14-12-16(11(8)18)5-6-19-12/h1-4,7H,5-6H2,(H,13,15,17) |
Clé InChI |
WXSGHZPPTMUDBG-UHFFFAOYSA-N |
SMILES canonique |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


